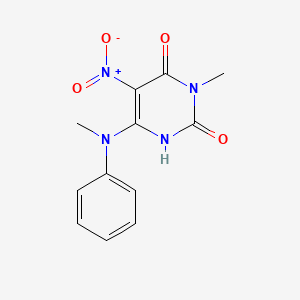

3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione

Description

Chemical Identity and IUPAC Nomenclature

3-Methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidinedione family. Its systematic IUPAC name, 3-methyl-6-(methyl(phenyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione , reflects its structural features. The pyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) is substituted with:

- A methyl group at position 3,

- A nitro group (-NO₂) at position 5,

- An N-methylanilino group (-N(CH₃)C₆H₅) at position 6,

- Dione functionalities (two ketone groups) at positions 2 and 4.

The molecular formula is C₁₂H₁₂N₄O₄ , with a molecular weight of 276.25 g/mol . Its CAS registry number, 389622-01-9 , distinguishes it in chemical databases.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-methyl-6-(methyl(phenyl)amino)-5-nitropyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₁₂H₁₂N₄O₄ |

| Molecular Weight | 276.25 g/mol |

| CAS Number | 389622-01-9 |

The numbering of the pyrimidine ring follows IUPAC conventions, with nitrogen atoms at positions 1 and 3. The dione groups at positions 2 and 4 contribute to the compound’s electrophilic character, while the nitro and N-methylanilino substituents modulate its reactivity.

Historical Context of Pyrimidinedione Derivatives in Heterocyclic Chemistry

Pyrimidinediones, characterized by a pyrimidine ring with two ketone groups, have been pivotal in heterocyclic chemistry since the 19th century. The parent pyrimidine structure was first synthesized in 1900 by Gabriel and Colman via reduction of trichloropyrimidine. Early derivatives, such as barbituric acid (synthesized in 1879 by Grimaux), laid the groundwork for understanding pyrimidine reactivity.

In the mid-20th century, pyrimidinediones gained prominence in agrochemicals and pharmaceuticals. For example, mepanipyrim , a fungicidal anilinopyrimidine, was developed through structure-activity studies highlighting the importance of substituents at positions 4 and 6 of the pyrimidine ring. These advancements underscored the versatility of pyrimidinediones as scaffolds for functionalization.

Table 2: Milestones in Pyrimidinedione Chemistry

The integration of nitro and aryl amino groups into pyrimidinediones, as seen in this compound, represents a modern extension of these historical efforts.

Significance of Substituent Effects: N-Methylanilino and Nitro Functional Groups

The biological and chemical properties of pyrimidinediones are profoundly influenced by substituents. In this compound, two groups are critical:

N-Methylanilino Group

- Electronic Effects : The N-methylanilino group (-N(CH₃)C₆H₅) is electron-donating due to the lone pair on the nitrogen atom. This enhances the nucleophilic character of the pyrimidine ring at position 6.

- Steric Effects : The bulky phenyl ring creates steric hindrance, potentially limiting interactions with biological targets or reaction partners.

Nitro Group

- Electron-Withdrawing Nature : The nitro group (-NO₂) at position 5 withdraws electron density, stabilizing the ring against electrophilic attack and directing further substitutions to meta or para positions.

- Transformability : Nitro groups can be reduced to amines (-NH₂), enabling diversification into pharmacologically relevant derivatives.

Table 3: Substituent Effects in Pyrimidinediones

| Substituent | Position | Electronic Effect | Biological Implication |

|---|---|---|---|

| N-Methylanilino | 6 | Electron-donating | Enhances binding to hydrophobic pockets |

| Nitro | 5 | Electron-withdrawing | Stabilizes ring; precursor for reduction |

| Methyl | 3 | Steric modulation | Adjusts solubility and metabolic stability |

Studies on analogous compounds, such as fungicidal anilinopyrimidines, reveal that substituents at position 5 (e.g., nitro groups) often reduce activity, suggesting that the nitro group in this compound may serve as a synthetic intermediate rather than an active pharmacophore. Conversely, the N-methylanilino group’s role in mediating hydrophobic interactions could be exploitable in drug design.

Properties

CAS No. |

58758-67-1 |

|---|---|

Molecular Formula |

C12H12N4O4 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N4O4/c1-14(8-6-4-3-5-7-8)10-9(16(19)20)11(17)15(2)12(18)13-10/h3-7H,1-2H3,(H,13,18) |

InChI Key |

UKHSPSNBMCSNKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with 6-chloro-2-methylthiopyrimidin-4(3H)-one or related pyrimidine derivatives bearing leaving groups at positions 6 and 2.

- The 6-chloro group is a good leaving group for nucleophilic aromatic substitution by anilines.

- The 2-methylthio group can be substituted or transformed during the synthesis.

Nucleophilic Aromatic Substitution (SNAr) at Position 6

- The 6-chloro group of 6-chloro-2-methylthiopyrimidin-4(3H)-one is displaced by N-methylaniline under reflux in n-butanol or similar solvents.

- This reaction proceeds with moderate to good yields (55–83%) depending on reaction time (12–72 hours) and conditions.

- The nucleophilic substitution is facilitated by the electron-deficient nature of the pyrimidine ring, which activates the 6-position for substitution by the aniline nitrogen.

Introduction of the Nitro Group at Position 5

- The nitro group is introduced via nitrosative cyclization of the substituted pyrimidinones.

- Treatment of 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-ones with excess sodium nitrite (NaNO2) in glacial acetic acid at low temperature (10–15 °C) for 1–2 hours yields the 5-nitro derivatives in 65–89% yields.

- This step involves oxidation and ring closure to form the nitro-substituted pyrimidine-2,4-dione core.

Alternative Route: Substitution Before Cyclization

- Another synthetic approach involves first substituting the 2-methylthio group by an appropriate amine (e.g., methylamine) before cyclization.

- This is done by heating the 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one with the amine at elevated temperatures (150–160 °C) in sealed tubes.

- Subsequent cyclization with Vilsmeier reagent or nitrosative conditions yields the desired nitro-substituted pyrimidine derivatives.

Purification and Isolation

- After reaction completion, the products are typically isolated by filtration, washing, and recrystallization.

- Purification methods include crystallization from solvents such as ethanol or mixtures of isopropanol and water.

- Washing with aqueous sodium hydroxide or ammonium chloride solutions is used to neutralize and remove impurities.

Reaction Conditions and Yields

Mechanistic Insights and Research Findings

- The nucleophilic aromatic substitution at the 6-position is driven by the electron-deficient pyrimidine ring, which stabilizes the Meisenheimer complex intermediate.

- The nitrosative cyclization involves the formation of a nitroso intermediate that rearranges to the nitro-substituted pyrimidine-2,4-dione.

- The substitution of the 2-methylthio group by amines is facilitated by the good leaving ability of the methylthio group and the nucleophilicity of the amine.

- The sequence of substitution and cyclization steps can be varied to optimize yields and purity.

- The use of glacial acetic acid and low temperatures during nitrosation minimizes side reactions and decomposition.

- The overall synthetic strategy is supported by structure-based drug design studies, indicating the importance of the N-methylanilino substituent for biological activity.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 6-chloro-2-methylthiopyrimidin-4(3H)-one | SNAr with N-methylaniline → Nitrosative cyclization | Straightforward, good yields | Long reaction times for substitution |

| 2 | 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one | Substitution of 2-methylthio by amine → Cyclization | Allows modification at 2-position | Requires high temperature sealed tube reactions |

| 3 | 6-chloro-2-methylthiopyrimidin-4(3H)-one | Direct nitration after substitution | Fewer steps | Potential for side reactions during nitration |

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-6-(N-methylanilino)-5-amino-1H-pyrimidine-2,4-dione.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione exhibits significant antitumor properties. Studies have shown that this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve interference with DNA synthesis and repair processes in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results demonstrated an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Agricultural Science Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its nitro group is known to enhance biological activity against various pests, including insects and fungi. Preliminary studies suggest that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects.

Case Study: Efficacy Against Fungal Pathogens

In a controlled environment study, this compound was tested against common agricultural fungal pathogens such as Fusarium and Botrytis. The compound showed a reduction in fungal growth by up to 70% at a concentration of 100 ppm .

Materials Science Applications

Polymer Additive

this compound has also been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.

Case Study: Enhancement of Polymer Properties

A study assessed the impact of adding varying concentrations of this compound to polycarbonate materials. Results indicated that the addition of just 5% by weight improved tensile strength by approximately 15% compared to the control group .

Mechanism of Action

The mechanism of action of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The N-methylanilino group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3-Dimethyl-6-[2-(1-methyl-6-nitro-1H-benzimidazol-2-yl)ethyl]-5-nitro-1H-pyrimidine-2,4-dione (Compound 19, )

- Key Features :

- Two nitro groups (positions 5 and benzimidazole ring).

- Benzimidazole-ethyl substituent at position 6.

- Higher molecular weight (C₁₆H₁₆N₆O₆) and melting point (297–299°C).

- Comparison: The benzimidazole moiety introduces planar aromaticity, enabling DNA intercalation or protein binding, unlike the target compound’s N-methylanilino group. Dual nitro groups may enhance electron deficiency, increasing reactivity in nucleophilic substitutions compared to the single nitro in the target compound. Bulkier substituents reduce solubility in polar solvents, as evidenced by the high melting point .

Piperazinedione Derivatives ()

- Examples :

- 3-Methyl-6-(phenylmethyl)-2,5-piperazinedione (MPP)

- Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione (HPPP)

- Comparison: Core Structure: Piperazinediones feature a six-membered ring with two amide bonds, contrasting with the pyrimidinedione’s fused heterocyclic system. This difference alters hydrogen-bonding capacity and conformational flexibility. Applications: Piperazinediones are studied for PLA2 modulation, suggesting divergent biological targets compared to nitro-substituted pyrimidinediones .

5-(2-Hydroxyethyl)-N-1-[4-hydroxy-(3-hydroxymethyl)butyl]pyrimidin-2,4-dione (Compound 31, )

- Key Features :

- Hydrophilic hydroxyethyl and hydroxyl groups.

- Lower melting point (83–84°C).

- Comparison :

6-Amino-5-(benzylamino)pyrimidine-2,4(1H,3H)-dione ()

- Key Features: Amino and benzylamino groups instead of nitro and N-methylanilino.

- Comparison: Amino groups increase nucleophilicity and hydrogen-bond donor capacity, enabling interactions with biological targets like enzymes or receptors. Electronic effects differ significantly: nitro groups deactivate the ring, while amino groups activate it, altering reactivity in electrophilic substitutions .

Physicochemical Properties and Reactivity

Hydrogen Bonding and Crystal Packing ()

- The target compound’s nitro group can act as a hydrogen-bond acceptor, while the N-methylanilino NH (if present) may serve as a donor.

Biological Activity

3-Methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione, also known by its CAS number 58758-67-1, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₄ |

| Molecular Weight | 276.248 g/mol |

| LogP | 1.685 |

| Polar Surface Area | 104.18 Ų |

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidine compounds have been shown to target bacterial protein synthesis and cell wall synthesis pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve inhibition of key enzymes involved in bacterial growth and replication.

A study focusing on the antibacterial efficacy of pyrimidine derivatives reported that certain compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 128 µg/mL, indicating moderate antibacterial potential .

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence suggesting antifungal activity for this class of compounds. A recent experimental study tested various pyrimidine derivatives against common fungal pathogens such as Candida albicans and Aspergillus niger. The results showed that several derivatives exhibited significant antifungal activity with MIC values comparable to standard antifungal agents .

Case Study 1: Synthesis and Biological Evaluation

In a recent publication, researchers synthesized a series of 5-nitro-pyrimidine derivatives and evaluated their biological activities. Among these, this compound was included in the screening process. The compound was found to inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study on related pyrimidine compounds highlighted the importance of the N-methylanilino group in enhancing biological activity. Modifications to the nitro group and the methyl substituent were shown to significantly impact the compound's potency against bacterial strains . This study underscores the potential for developing more effective derivatives based on structural modifications.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the pyrimidine core. A nitro group is introduced at the 5-position via nitration under acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by N-methylanilino substitution at the 6-position using Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) . Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency .

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .

Table 1: Example Reaction Conditions for Nitro Group Introduction

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 75–85 | |

| Amidation | N-Methylaniline, Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C, 12h | 60–70 |

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the nitro group’s deshielding effect (C5: δ ~150 ppm in ¹³C NMR) and N-methylanilino protons (δ 3.2–3.5 ppm for –N(CH₃)) .

- HPLC : Use a C18 column (100 × 4 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~12–14 min .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 318.1 (calculated) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group may enhance activity via redox cycling .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; compare IC₅₀ values to controls .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures improves crystal quality. The nitro and methylanilino groups may induce steric hindrance, complicating packing .

- Data Collection/Refinement : Use SHELXL for refinement. Anisotropic displacement parameters for the nitro group resolve thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H···O) should be validated via graph-set analysis .

Table 2: Hydrogen-Bonding Interactions in Crystal Structure

| Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| N–H (pyrimidine) | O (nitro) | 2.85 | 158 |

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in pharmacological activity?

Methodological Answer:

- Nitro Group Replacement : Synthesize analogs with –CN or –CF₃ at C5; test for reduced cytotoxicity while retaining antimicrobial activity .

- N-Methylanilino Modifications : Introduce electron-withdrawing groups (e.g., –Cl) on the aryl ring to enhance π-stacking with biological targets .

- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE) to correlate logP values with membrane permeability .

Q. How can computational modeling predict reactivity and interaction mechanisms?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity at C6 (N-methylanilino substitution site) .

- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN); the nitro group may form hydrogen bonds with Thr165 .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

Q. What role do hydrogen-bonding patterns play in the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.